Ethyl 3-hydroxy-4-methylbenzoate
Overview
Description
Ethyl 3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-4-methylbenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-4-methylbenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, usually in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Ethyl 3-oxo-4-methylbenzoate
Reduction: Ethyl 3-hydroxy-4-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Ethyl 3-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Ethyl 3-hydroxy-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
Ethyl 5-ethoxy-2-formyl-3-hydroxy-4-methylbenzoate: A polysubstituted benzaldehyde derivative with additional functional groups, which may enhance its antifungal properties.
Properties
IUPAC Name |
ethyl 3-hydroxy-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCZAKFTHLOVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-48-1 | |
Record name | ethyl 3-hydroxy-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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